

Comparative Guide: Reproducing JTV 519 (K201) Cardioprotection in Post-Infarct Models

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Compound of Interest

Compound Name: JTV 519 fumarate

Cat. No.: B1191889

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Executive Summary

JTV 519 (K201) is a 1,4-benzothiazepine derivative that functions as a multi-channel modulator, most notably as a Ryanodine Receptor 2 (RyR2) stabilizer.^{[1][2][3]} Unlike standard beta-blockers or L-type calcium channel blockers (CCBs), JTV 519 targets the sarcoplasmic reticulum (SR) calcium leak—a primary driver of reperfusion injury and post-infarct remodeling.

This guide provides a technical framework for reproducing JTV 519's cardioprotective effects, specifically focusing on the Ischemia-Reperfusion (I/R) and Post-Infarct Remodeling windows. It contrasts JTV 519 with standard-of-care agents (Metoprolol) and mechanistic probes (Dantrolene, KN-93) to define its specific utility in drug development pipelines.

Mechanistic Distinctiveness: The RyR2 "Unzipping" Hypothesis

To reproduce JTV 519's effects, one must understand that its efficacy is non-linearly dose-dependent and mechanistically distinct from beta-blockade.

The Mechanism

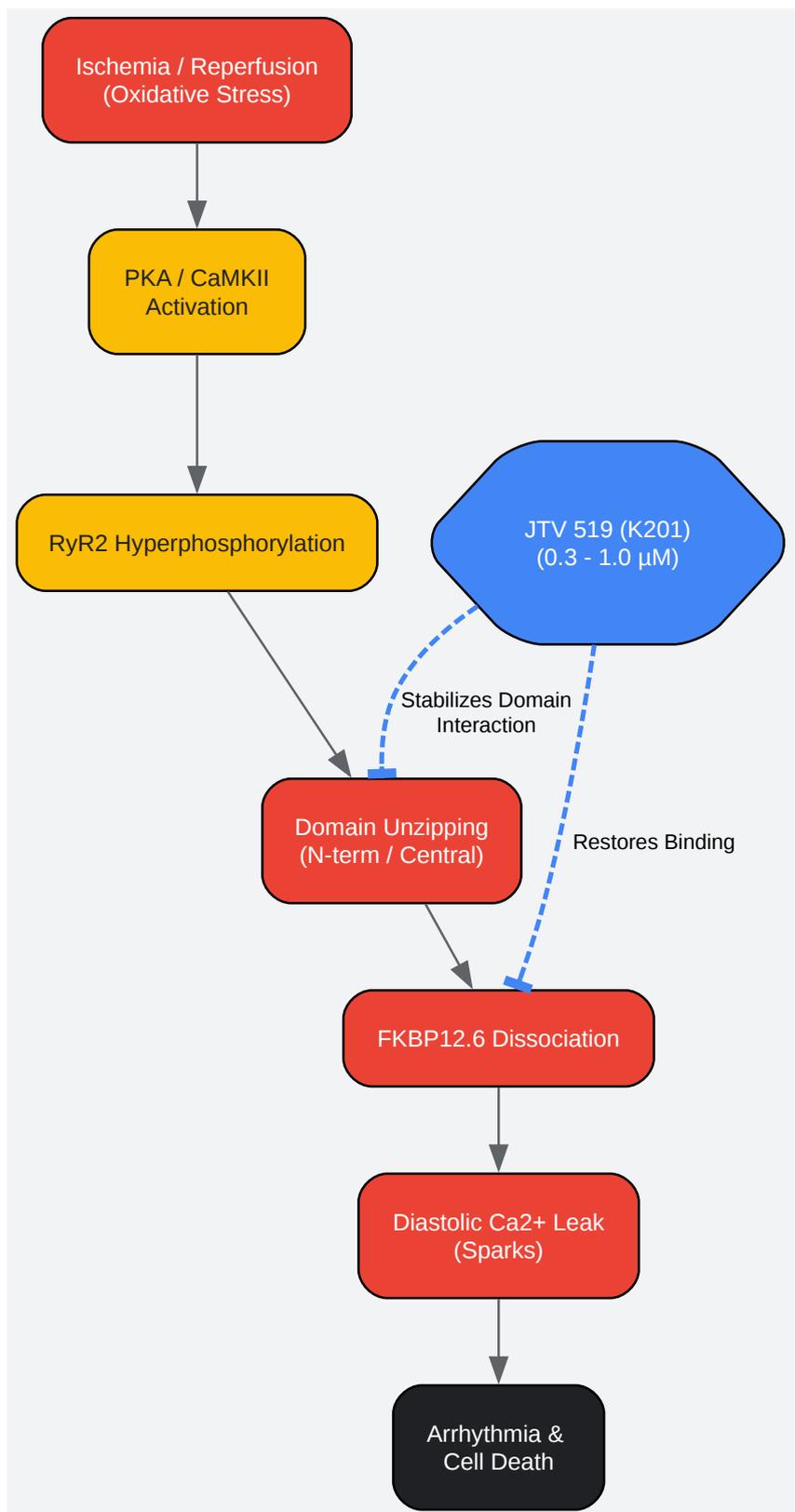
In post-infarct heart failure, oxidative stress and PKA/CaMKII phosphorylation cause a conformational change in RyR2. This "unzips" the N-terminal and central domains, reducing the affinity for the stabilizing subunit FKBP12.6 (Calstabin-2). The result is a diastolic Ca²⁺ leak, leading to arrhythmias (DADs) and impaired contractility.

JTV 519 Action:

- Primary: Binds to RyR2 (residues 2114–2149), correcting the defective inter-domain interaction and enhancing FKBP12.6 affinity.
- Secondary (High Dose > 3 μ M): Non-specific inhibition of SERCA2a, Na⁺, and L-type Ca²⁺ channels (potential confounders).

Diagram 1: JTV 519 Mechanism of Action

The following diagram illustrates the molecular pathway where JTV 519 intervenes to prevent the "leaky" phenotype.



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Caption: JTV 519 stabilizes RyR2 domain interactions, preventing FKBP12.6 dissociation and subsequent Ca²⁺ leak.[1][2][4]

Comparative Performance Analysis

JTV 519 offers a unique hemodynamic profile compared to alternatives. It preserves contractility while preventing arrhythmias, whereas beta-blockers often depress contractility.[5]

Feature	JTV 519 (K201)	Metoprolol	Dantrolene	KN-93
Primary Target	RyR2 (Cardiac Specific)	-Adrenergic Receptor	RyR1 (Skeletal) > RyR2	CaMKII
Mechanism	Stabilizes FKBP12.6-RyR2 complex	Reduces cAMP/PKA signaling	Stabilizes inter-domain interaction	Inhibits kinase activity
Inotropy	Neutral/Positive (at <1 μM)	Negative (Depresses function)	Neutral	Negative
Ca ²⁺ Leak Block	High Efficacy	Indirect (via PKA reduction)	Low Efficacy in Heart	Indirect
Key Limitation	Non-specific channel block at >3 μM	Hypotension / Bradycardia	Poor cardiac specificity	Non-specific kinase effects
Best Use Case	Acute Reperfusion & HF Remodeling	Chronic Heart Failure Management	Malignant Hyperthermia	Experimental Probe only

Key Insight: In comparative studies (e.g., Circulation, 2004), JTV 519 reduced infarct size and improved fractional shortening in mice where beta-blockers failed to prevent specific reperfusion arrhythmias.

Reproduction Protocol: Post-Infarct Models

To successfully reproduce JTV 519 cardioprotection, strict adherence to concentration windows is required.

A. Experimental Model Selection

- In Vivo: Mouse/Rat LAD Ligation (Left Anterior Descending artery).
- Ex Vivo: Langendorff Perfusion (Guinea Pig or Rat). Note: Guinea pig RyR2 kinetics often mimic human myocardium closer than mouse.

B. Drug Preparation & Handling

JTV 519 is hydrophobic.

- Stock Solution: Dissolve K201 powder in DMSO to create a 10 mM stock.
- Working Solution: Dilute in Krebs-Henseleit (KH) buffer or saline.
 - Critical: Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.

C. Administration Protocol (Ischemia-Reperfusion)

The "Reperfusion Window" is the critical validation step for post-infarct protection.

Step 1: Baseline Stabilization (20 min)

- Perfuse heart with KH buffer. Record baseline Left Ventricular Developed Pressure (LVDP).

Step 2: Ischemia Induction (30 min)

- Global ischemia (Langendorff) or LAD ligation (In Vivo).
- Confirm ischemia via ST-segment elevation or pallor.

Step 3: Drug Administration (The "Window")

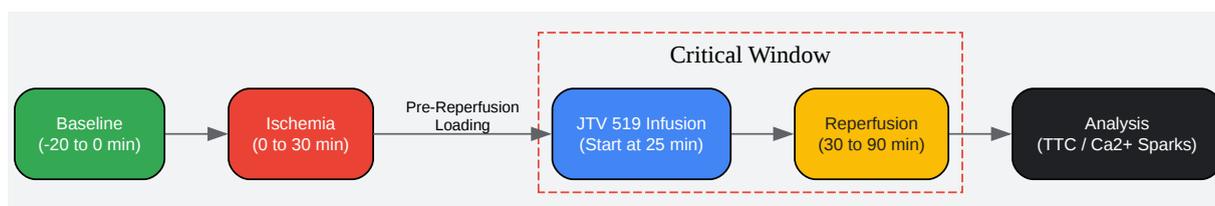
- Timing: Initiate JTV 519 infusion 5 minutes prior to reperfusion and continue for the first 10-20 minutes of reperfusion.

- Target Concentration:
 - Ex Vivo: 0.3 μM – 1.0 μM . (Do not exceed 1.0 μM to avoid L-type block).
 - In Vivo: 10–20 mg/kg/day (via osmotic pump for chronic) or bolus 1 mg/kg/hr (acute).

Step 4: Reperfusion & Analysis (60-120 min)

- Release ligation/restore flow.
- Measure infarct size (TTC staining) or Ca^{2+} sparks (Confocal).

Diagram 2: Experimental Workflow (I/R Model)



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Caption: Timeline for JTV 519 administration. Drug must be present at the onset of reperfusion for efficacy.

Validation & Troubleshooting

How do you confirm the observed effect is RyR2-mediated and not an artifact?

The "Concentration Check" (Self-Validating System)

If you observe significant negative inotropy (reduced LVDP) during baseline perfusion with JTV 519, your concentration is too high ($> 3 \mu\text{M}$).

- Correct Profile: JTV 519 should have no significant effect on baseline contractility in healthy hearts but should significantly improve recovery in ischemic hearts.

Confocal Ca²⁺ Spark Analysis

To prove mechanism, isolate cardiomyocytes post-I/R and load with Fluo-4 AM.

- Metric: Spark Frequency (sparks/100 $\mu\text{m/s}$).
- Expectation: I/R hearts show high spark frequency (leak). JTV 519 treated hearts should show spark frequency comparable to Sham/Control.

FKBP12.6 Co-Immunoprecipitation

Perform Co-IP of RyR2 and blot for FKBP12.6.[6]

- Result: I/R injury dissociates FKBP12.6. JTV 519 preserves the RyR2-FKBP12.6 interaction band density.[1]

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